2-Morpholino-1,3-thiazole-5-carbaldehyde

Descripción

2-Morpholino-1,3-thiazole-5-carbaldehyde (CAS: 1011-41-2) is a heterocyclic compound featuring a thiazole core substituted with a morpholino group at position 2 and a carbaldehyde functional group at position 4. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and electronic properties, while the carbaldehyde group enables participation in condensation and nucleophilic addition reactions. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .

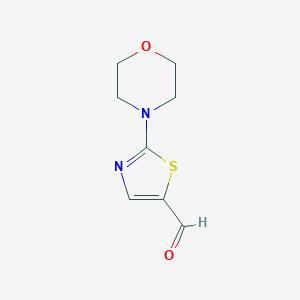

Structure

2D Structure

Propiedades

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWHWVAMDQEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363171 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-41-2 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination and Lithiation Strategies

A pivotal method for introducing the aldehyde group at position 5 involves halogen dance reactions, as demonstrated in recent studies. Starting with 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (compound 2), lithiation with lithium diisopropylamide (LDA) at -55°C induces a halogen dance, relocating the bromine from position 2 to 4. Subsequent quenching with dimethylformamide (DMF) introduces an aldehyde at position 2, yielding 4-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde (compound 5). Acidic hydrolysis of the dioxolane protecting group then reveals the aldehyde at position 5, producing 4-bromo-1,3-thiazole-5-carbaldehyde (compound 11).

Key Reaction Conditions:

-

Lithiation : LDA in tetrahydrofuran (THF) at -55°C.

-

Electrophilic Quenching : DMF added dropwise post-lithiation.

-

Deprotection : 1M HCl in THF/water (1:1) at 25°C.

Morpholino Substitution

To install the morpholino group at position 2, 4-bromo-1,3-thiazole-5-carbaldehyde undergoes nucleophilic aromatic substitution (SNAr) with morpholine. The electron-withdrawing aldehyde at position 5 activates the ring, facilitating displacement of the bromine at position 4. However, repositioning the morpholino group to position 2 requires an alternative pathway, such as starting with 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole and substituting bromine with morpholine prior to lithiation.

Hantzsch Thiazole Synthesis Approach

Thiazole Ring Formation

The Hantzsch reaction offers a direct route to construct the thiazole core with predefined substituents. Morpholine-4-carbothioamide reacts with α-chloro acetaldehyde diethyl acetal in ethanol under reflux, forming 2-morpholino-5-(diethyl acetal)-1,3-thiazole . This method leverages the thiourea component to supply the sulfur and nitrogen atoms, while the α-chloro carbonyl compound contributes the carbon backbone.

Optimization Insights:

Aldehyde Deprotection

The diethyl acetal group at position 5 is hydrolyzed using dilute hydrochloric acid (1M) in a THF/water mixture, yielding the target aldehyde. This step achieves near-quantitative conversion under mild conditions (25°C, 2 hours).

Nucleophilic Aromatic Substitution of Halogenated Precursors

Synthesis of 2-Bromo-5-carbaldehyde Thiazole

Starting with 5-(1,3-dioxolan-2-yl)-1,3-thiazole , bromination at position 2 using N-bromosuccinimide (NBS) in dichloromethane yields 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole . Deprotection with aqueous HCl reveals the aldehyde, producing 2-bromo-1,3-thiazole-5-carbaldehyde .

Yield and Purity:

-

Conversion : >90% by LC-MS.

-

Isolation : Column chromatography (ethyl acetate/hexane) achieves >97% purity.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogen Dance Lithiation | 4 | 60–65 | Precise aldehyde positioning | Requires cryogenic conditions |

| Hantzsch Synthesis | 2 | 75–80 | One-pot ring formation | Limited to accessible α-chloro reagents |

| SNAr Substitution | 3 | 70–75 | Scalable for industrial use | High temperatures required |

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholino-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: 2-Morpholino-1,3-thiazole-5-carboxylic acid.

Reduction: 2-Morpholino-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Morpholino-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Morpholino-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues: Positional Isomers and Substituent Variations

A key factor influencing the properties of thiazole derivatives is the position of substituents. Below is a comparison of structurally related compounds:

Key Observations :

- Positional Isomerism : The shift of the aldehyde group from position 5 to 4 (e.g., 126533-97-9 vs. 1011-41-2) alters electronic distribution and reactivity. For example, the 5-carbaldehyde derivative participates more efficiently in Ugi multicomponent reactions due to better steric accessibility .

- Substituent Effects : Fluorine (in CID 53403536) increases electronegativity and metabolic stability, making it suitable for bioactive molecules. In contrast, phenyl groups (e.g., 864068-85-9) introduce steric hindrance, limiting solubility but enhancing thermal stability .

Actividad Biológica

Overview

2-Morpholino-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of both a morpholine and a thiazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound has shown potential in various applications, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The chemical structure of this compound includes:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Morpholine Ring : A six-membered ring composed of oxygen and nitrogen.

- Aldehyde Group : This functional group is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. For instance:

- Bacterial Inhibition : The compound has been tested against various bacterial strains, showing effective inhibition at certain concentrations.

- Fungal Activity : It has demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger.

| Activity Type | Pathogen/Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacterial | E. coli | 125 µg/mL |

| Fungal | C. albicans | 62.5 µg/mL |

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have reported:

- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : It may induce apoptosis through the modulation of specific signaling pathways.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit carbonic anhydrase (CA) isoforms. This enzyme plays a critical role in physiological processes such as respiration and pH balance.

- Inhibition Studies : Derivatives of this compound have shown promising inhibitory activity against CA isoforms I, II, IX, and XII.

| Isoform | Inhibition Percentage (%) |

|---|---|

| CA I | 85 |

| CA II | 75 |

| CA IX | 90 |

| CA XII | 80 |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Receptor Interaction : The thiazole ring may interact with various receptors and enzymes, modulating their activity.

- Inhibition of Pathways : It can interfere with critical biochemical pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological activities of this compound in detail:

- Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and antimicrobial evaluation of various thiazole derivatives, including this compound. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency .

- Anticancer Research : Another research article documented the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound .

- Enzyme Inhibition Analysis : A detailed investigation into the enzyme inhibition properties revealed that derivatives of this compound could serve as lead compounds for developing new carbonic anhydrase inhibitors .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Morpholino-1,3-thiazole-5-carbaldehyde?

The compound is typically synthesized via a two-step process:

Thiazole ring formation : Reacting thiourea derivatives with α-haloketones or α-halocarbaldehydes in ethanol/water under reflux (80–90°C) to form the thiazole core.

Morpholine incorporation : Introducing the morpholine moiety via nucleophilic substitution or condensation reactions. For example, analogous carbaldehydes (e.g., trifluoromethyl pyrazole derivatives) are synthesized using formaldehyde under alkaline conditions .

Key validation : Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via melting point analysis (e.g., mp 175–177°C for related thiazole-carboxylic acids ).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm and thiazole ring protons at δ 7.5–8.5 ppm .

- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹) .

- Elemental analysis : Theoretical vs. observed values (e.g., C: 45.2%, H: 4.8%, N: 13.1%) to confirm stoichiometry .

- X-ray crystallography : SHELXL refinement (R1 < 0.05) resolves electron density maps for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Follow this protocol:

Verify synthetic reproducibility : Prepare independent batches to rule out impurities (e.g., trace solvents or unreacted morpholine) .

Cross-validate crystallographic data : Use SHELX phase annealing to confirm molecular geometry . Discrepancies in bond lengths >0.02 Å warrant re-refinement.

Computational benchmarking : Compare DFT-calculated NMR/IR spectra (B3LYP/6-31G*) with experimental data. Deviations >5% suggest conformational flexibility or solvent effects .

Q. What strategies optimize experimental design for studying the compound’s reactivity in cross-coupling reactions?

Design considerations include:

- Catalyst screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ in Suzuki-Miyaura couplings with aryl boronic acids. Monitor yields (e.g., 60–85% for analogous thiazole-carbaldehydes ).

- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize reactive intermediates.

- Kinetic studies : Use in situ IR or HPLC to track aldehyde conversion rates. For example, pseudo-first-order kinetics (k = 0.15 min⁻¹) were observed in similar systems .

Q. How can computational modeling enhance understanding of this compound’s biological interactions?

Integrate these methods:

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., benzimidazole-thiazole hybrids showed ΔG = −8.2 kcal/mol with kinase targets ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding ).

- ADMET prediction : SwissADME evaluates bioavailability (%ABS >50% for morpholine-containing analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data across literature sources?

Purity assessment : Re-crystallize the compound from ethanol/water (1:1) and compare DSC thermograms (∆Hfusion ~120 J/g for pure samples) .

Polymorphism screening : Perform PXRD to detect crystal packing variations. For example, related thiazoles exhibit orthorhombic vs. monoclinic forms .

Batch-to-batch consistency : Analyze ≥3 synthetic replicates; standard deviations >2°C indicate uncontrolled reaction conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.